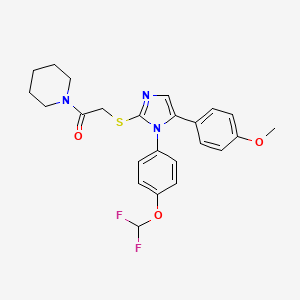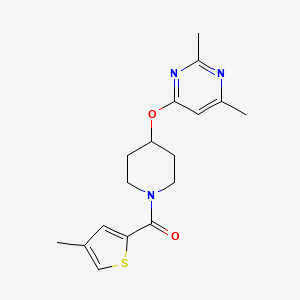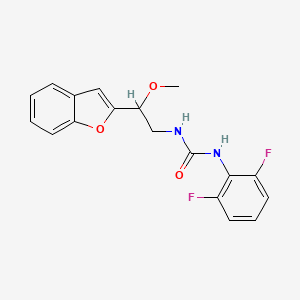![molecular formula C6H10O2 B2401911 (1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ol CAS No. 15573-17-8](/img/structure/B2401911.png)
(1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ol, also known as 7-oxanorbornanol, is a bicyclic organic compound featuring an oxygen atom within its ring structure. This compound is notable for its rigid, three-dimensional structure, which imparts unique chemical properties and reactivity. It is commonly used as a building block in organic synthesis and has applications in various fields, including pharmaceuticals and materials science.
准备方法
Synthetic Routes and Reaction Conditions: The most common method for synthesizing (1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ol involves the Diels-Alder reaction of furan with ethylene or other dienophiles. This reaction typically proceeds under mild conditions and can be catalyzed by Lewis acids to improve yield and selectivity. The resulting adduct is then subjected to hydrolysis to yield the desired alcohol.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve scalability. The use of environmentally benign solvents and catalysts is also a focus to enhance the sustainability of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form various derivatives, such as diols, using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of ethers or esters. Typical reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base, acyl chlorides in the presence of a catalyst.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Diols.
Substitution: Ethers, esters.
科学研究应用
(1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ol is widely used in scientific research due to its unique structure and reactivity. In chemistry, it serves as a chiral building block for the synthesis of complex molecules. In biology and medicine, it is used in the development of pharmaceuticals, particularly as a scaffold for drug design. Its rigid structure makes it an ideal candidate for studying molecular interactions and enzyme mechanisms. Additionally, it has applications in materials science, where it is used to create polymers with specific properties.
作用机制
The mechanism of action of (1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ol is largely dependent on its role in specific reactions or applications. In enzymatic reactions, it can act as a substrate or inhibitor, interacting with active sites and influencing enzyme activity. Its rigid structure allows for precise interactions with molecular targets, making it useful in studying enzyme mechanisms and developing enzyme inhibitors.
相似化合物的比较
Similar compounds to (1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ol include other bicyclic compounds such as 7-oxabicyclo[2.2.1]heptane and 2-azabicyclo[3.2.1]octane. These compounds share similar structural features but differ in their chemical properties and reactivity. For example, 7-oxabicyclo[2.2.1]heptane lacks the hydroxyl group, making it less reactive in certain substitution reactions. 2-Azabicyclo[3.2.1]octane contains a nitrogen atom, which imparts different electronic properties and reactivity patterns. The unique combination of oxygen and hydroxyl groups in this compound makes it particularly versatile in organic synthesis and research applications.
属性
IUPAC Name |
(1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c7-5-3-4-1-2-6(5)8-4/h4-7H,1-3H2/t4-,5-,6+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXJWCIYSWHNWHQ-HCWXCVPCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1O2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@H](C[C@H]1O2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15573-17-8 |
Source


|
| Record name | rac-(1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
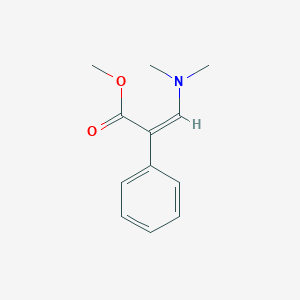
![9-(3,5-dimethylphenyl)-1-methyl-3-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2401829.png)
![6-Acetyl-2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2401830.png)
![N-[2-(3-Ethyl-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2401831.png)
![N-(2-ethoxyphenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2401833.png)
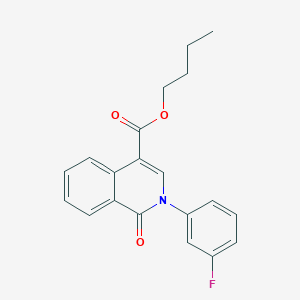
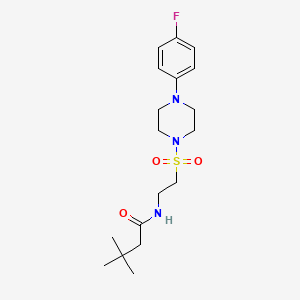

![N-[2-(cyclohexen-1-yl)ethyl]-2-[3-(3,5-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetamide](/img/structure/B2401841.png)

